2,6-difluoro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Overview
Description
2,6-difluoro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide: is a complex organic compound with a unique structure that includes fluorine, methoxy, and benzothiazole groups
Mechanism of Action
Target of Action
Compounds containing a propargyl group, such as f1816-1139, have been reported to display important biological activities, including anticonvulsant, antimicrobial, antibacterial, anticancer, and anti-neurodegenerative . Therefore, it’s plausible that F1816-1139 may interact with a variety of cellular targets.
Mode of Action
Propargyl-containing compounds have been reported to induce the secretion of sappα and increased mapk phosphorylation . This suggests that F1816-1139 might interact with its targets to modulate these biochemical processes.
Biochemical Pathways
Given the reported biological activities of propargyl-containing compounds, it’s likely that f1816-1139 may influence pathways related to cell proliferation, inflammation, and neurodegeneration .
Pharmacokinetics
The presence of a propargyl group in the compound may influence its pharmacokinetic properties, potentially enhancing its bioavailability .
Result of Action
Given the reported biological activities of propargyl-containing compounds, it’s plausible that f1816-1139 may exert cytotoxic effects on certain cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
This compound, with its propargyl group, presents an interesting avenue for future research in pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluoro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with halogenated aromatic compounds under acidic conditions.
Introduction of the Prop-2-yn-1-yl Group: This step involves the alkylation of the benzothiazole intermediate with propargyl bromide in the presence of a base such as potassium carbonate.
Methoxylation: The methoxy group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-yn-1-yl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the benzothiazole ring or the alkyne group, using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Nucleophiles for Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alkanes, reduced benzothiazole derivatives.
Substitution Products: Compounds with different functional groups replacing the fluorine atoms.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be incorporated into polymers or used as a building block for advanced materials with specific properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Fluorescent Probes: Due to its fluorine content, it can be used in the development of fluorescent probes for imaging applications.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific proteins or pathways in diseases.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex organic compounds.
Comparison with Similar Compounds
- 2,6-difluoro-N-(1,3-thiazol-2-yl)benzamide
- 2,6-difluoro-4-methoxybenzoic acid
- 2,6-difluoro-4-hydroxybenzonitrile
Comparison:
- 2,6-difluoro-N-(1,3-thiazol-2-yl)benzamide: Similar in structure but lacks the methoxy and prop-2-yn-1-yl groups, which may affect its reactivity and applications.
- 2,6-difluoro-4-methoxybenzoic acid: Contains a carboxylic acid group instead of the benzothiazole ring, leading to different chemical properties and applications.
- 2,6-difluoro-4-hydroxybenzonitrile: Contains a hydroxyl and nitrile group, which significantly alters its chemical behavior compared to the target compound.
Uniqueness: The presence of both the benzothiazole ring and the methoxy and prop-2-yn-1-yl groups in 2,6-difluoro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide makes it unique in terms of its potential reactivity and applications in various fields.
Properties
IUPAC Name |
2,6-difluoro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N2O2S/c1-3-10-22-16-13(24-2)8-5-9-14(16)25-18(22)21-17(23)15-11(19)6-4-7-12(15)20/h1,4-9H,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETRNVQCJDIRCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=C(C=CC=C3F)F)N2CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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